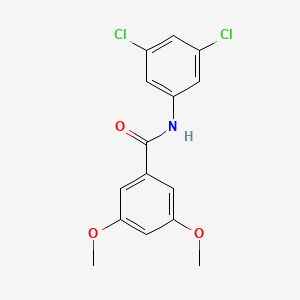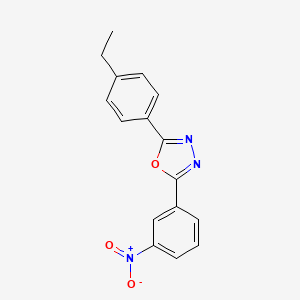
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MNBP is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is still under investigation. However, it has been proposed that 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole exerts its biological activities through the inhibition of various enzymes and signaling pathways. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of the immune response.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to have several biochemical and physiological effects. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been found to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA).
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has several advantages for lab experiments. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is a stable compound that can be easily synthesized in large quantities. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has shown promising results in various studies, and there are several future directions that can be explored. One potential direction is to investigate the potential of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a chemopreventive agent for the prevention of cancer. Additionally, the development of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole analogs with improved solubility and bioavailability can be explored.
Synthesemethoden
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole can be synthesized through several methods, including the condensation reaction of 3-methoxybenzaldehyde and 4-nitroacetophenone in the presence of hydrazine hydrate. Another method involves the reaction of 3-methoxybenzyl chloride and 4-nitropyrazole in the presence of a base. The synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been optimized to obtain a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been shown to have a protective effect on the liver and kidneys. Additionally, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to possess antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-4-2-3-9(5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPFIIYVYBRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)



![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)


![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)